3'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl bromide
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Overview
Description
3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide typically involves the bromination of a precursor compound. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under specific conditions to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and chlorination steps. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenacyl derivatives with different substituents .
Scientific Research Applications
3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-Bromo-3-(trifluoromethyl)aniline
- (3-bromo-2-chloro-6-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
3’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl bromide is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the phenacyl bromide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H4Br2ClF3O |
---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[3-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)7-4(9(13,14)15)1-2-5(11)8(7)12/h1-2H,3H2 |
InChI Key |
XQQRAWYEBBCBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)CBr)Cl)Br |
Origin of Product |
United States |
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